REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].S(S([O-])=O)([O-])(=O)=[O:14].[Na+].[Na+].CC[O:24][CH2:25]C>O>[OH:7][CH:6]([C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:4]=1)[C:25]([OH:24])=[O:14] |f:1.2.3|
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Name
|
|
Quantity
|
69.2 g
|
Type
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reactant
|
Smiles
|
FC(C=1C=C(C=O)C=CC1)(F)F
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Name
|
|
Quantity
|
84.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
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85 mL
|
Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
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with rapid stirring during the addition of a solution of potassium cyanide (28.5 g) in water (85 ml)
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled in the refrigerator overnight
|
Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solid was collected
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Type
|
WASH
|
Details
|
washed with a little propan-2-ol
|
Type
|
CUSTOM
|
Details
|
dried (120 g)
|
Type
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ADDITION
|
Details
|
The bisulphite addition complex
|
Type
|
ADDITION
|
Details
|
was suspended in a mixture of water (70 ml) and ether (250 ml)
|
Type
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STIRRING
|
Details
|
The mixture was stirred until all the solid
|
Type
|
DISSOLUTION
|
Details
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was dissolved
|
Type
|
CUSTOM
|
Details
|
(ca 2 h)
|
Type
|
CUSTOM
|
Details
|
The ethereal layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
hydrochloric acid (400 ml) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred on the steam bath for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil (61.8 g) which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Name
|
|
Type
|
|
Smiles
|
OC(C(=O)O)C1=CC(=CC=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |